

# Spectroscopic Profile of 2-Amino-4-morpholinopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4-morpholinopyridine

Cat. No.: B1291362

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Disclaimer: Experimental spectroscopic data for **2-Amino-4-morpholinopyridine** is not readily available in published scientific literature. This guide is therefore based on predicted data and the analysis of analogous compounds. The information provided herein is intended for research and informational purposes and should be cross-referenced with experimentally obtained data as it becomes available.

## Introduction

**2-Amino-4-morpholinopyridine** is a heterocyclic organic compound incorporating a pyridine ring substituted with an amino group and a morpholino group. This structure is of interest to researchers in medicinal chemistry and drug development due to the prevalence of both aminopyridine and morpholine moieties in biologically active molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in synthetic processes. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, and Mass Spectrometry) for **2-Amino-4-morpholinopyridine**, alongside detailed experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Amino-4-morpholinopyridine**.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.8 - 8.0	d	H-6
~6.2 - 6.4	dd	H-5
~6.0 - 6.2	d	H-3
~4.5 - 4.8	br s	-NH <sub>2</sub>
~3.8 - 4.0	t	Morpholine (-O-CH <sub>2</sub> -)
~3.2 - 3.4	t	Morpholine (-N-CH <sub>2</sub> -)

Note: Predictions are based on computational models and analysis of similar structures. Actual chemical shifts and coupling constants may vary.

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~160 - 162	C-2
~155 - 157	C-4
~148 - 150	C-6
~105 - 107	C-5
~95 - 97	C-3
~66 - 68	Morpholine (-O-CH <sub>2</sub> )
~48 - 50	Morpholine (-N-CH <sub>2</sub> )

Note: These are estimated chemical shifts. Experimental values are necessary for confirmation.

## Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretching (asymmetric and symmetric) of primary amine
3100 - 3000	Weak	Aromatic C-H stretching
2980 - 2850	Medium	Aliphatic C-H stretching (morpholine)
1640 - 1600	Strong	N-H scissoring (bending)
1600 - 1450	Medium-Strong	Pyridine ring C=C and C=N stretching
1300 - 1200	Strong	Aromatic C-N stretching
1120 - 1100	Strong	C-O-C stretching (morpholine)
900 - 650	Medium-Strong	Aromatic C-H out-of-plane bending

## Table 4: Expected Mass Spectrometry Fragmentation

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
179	[M] <sup>+</sup> (Molecular Ion)
162	[M - NH <sub>3</sub> ] <sup>+</sup>
121	[M - C <sub>4</sub> H <sub>8</sub> NO] <sup>+</sup> (Loss of morpholine radical)
94	[C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> ] <sup>+</sup> (Aminopyridine fragment)
86	[C <sub>4</sub> H <sub>8</sub> NO] <sup>+</sup> (Morpholine fragment)

Note: The fragmentation pattern is a prediction based on the structure. The relative intensities of the peaks would need to be determined experimentally.

## Experimental Protocols

The following sections detail standard methodologies for the acquisition of spectroscopic data for **2-Amino-4-morpholinopyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- For  $^1\text{H}$  NMR, dissolve approximately 5-10 mg of **2-Amino-4-morpholinopyridine** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- For  $^{13}\text{C}$  NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

#### Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: Standard single-pulse (zg30).
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: Proton-decoupled (e.g., zgpg30).
  - Spectral Width: 0-200 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **2-Amino-4-morpholinopyridine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the fine powder to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Parameters:
  - Scan Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
  - A background spectrum of the empty sample compartment should be recorded prior to the sample scan.

## Mass Spectrometry (MS)

Sample Preparation:

- For Electron Ionization (EI) mass spectrometry, prepare a dilute solution of the compound (e.g., 0.1-1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

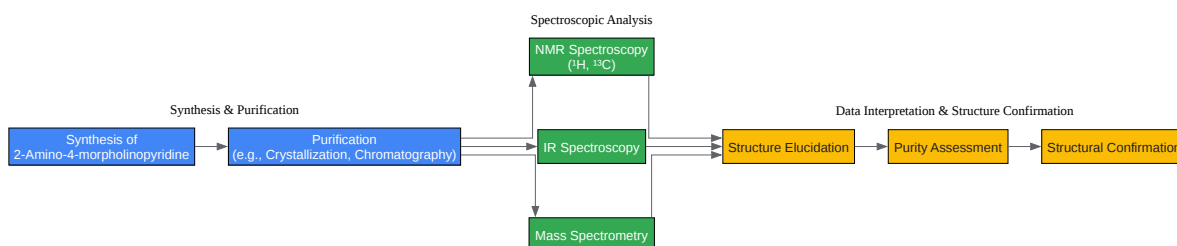
- The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

#### Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer with an EI source, such as a GC-MS system or a direct probe inlet system.
- Parameters:
  - Ionization Mode: Electron Ionization (EI).
  - Ionization Energy: 70 eV.
  - Mass Range: Scan from  $m/z$  40 to 300 to ensure detection of the molecular ion and key fragments.
  - Source Temperature: Typically 200-250 °C.

## Visualizations

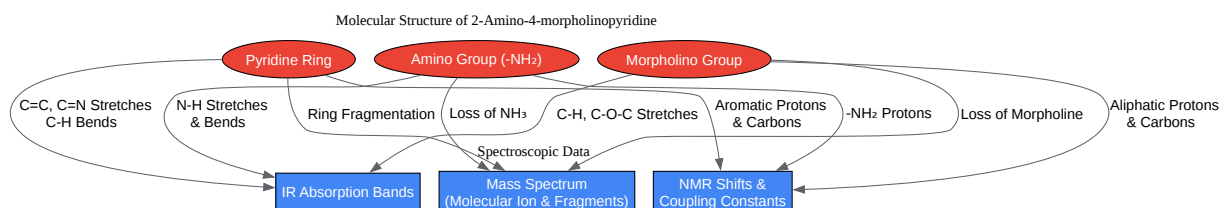
## Logical Workflow for Spectroscopic Characterization



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Caption: Workflow for the synthesis and spectroscopic characterization of **2-Amino-4-morpholinopyridine**.

## Relationship between Spectroscopic Data and Molecular Structure



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Caption: Correlation between the functional groups of **2-Amino-4-morpholinopyridine** and their expected spectroscopic signatures.

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